1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
A study by Pascal et al. (1985) synthesized derivatives related to 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and evaluated their antihistaminic activity. The compounds demonstrated inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential as antihistamines [J. Pascal, S. Beranger, H. Pinhas, A. Poizot, J. Désiles, 1985].
Antiasthmatic Agents
Bhatia et al. (2016) focused on synthesizing and assessing the antiasthmatic activity of xanthene derivatives, including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The derivatives showed significant pulmonary vasodilator activity, indicating their potential use as antiasthmatic agents [M. Bhatia, Vikram Shivaji Waghmare, P. Choudhari, Santosh S. Kumbhar, 2016].
Serotonin Receptor Activity
Research by Chłoń et al. (2001) synthesized derivatives of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione. These compounds were evaluated for their affinity towards 5-HT1A and 5-HT2A receptors, revealing distinct receptor activities, which can have implications in developing treatments for conditions influenced by these receptors [G. Chłoń, M. Pawłowski, B. Duszyńska, A. Szaro, E. Tatarczńska, A. Kłodzińska, E. Chojnacka-wójcik, 2001].
Cardiovascular Activity
A study by Chłoń-Rzepa et al. (2004) involved the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for cardiovascular activity. Some compounds showed prophylactic antiarrhythmic and hypotensive activity, indicating their potential in cardiovascular drug development [G. Chłoń-Rzepa, M. Pawłowski, M. Zygmunt, B. Filipek, Dorata Maciag, 2004].
DNA Cleavage
McHugh and Knowland (1995) explored the use of different amines, including piperidine, for cleaving abasic and UV-irradiated DNA at damage sites. This research is significant in understanding DNA repair and the effects of UV radiation on genetic material [P. McHugh, J. Knowland, 1995].
Aromatase Inhibition
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones to inhibit estrogen biosynthesis, which is relevant in breast cancer research. These compounds showed potent inhibition and could be potential candidates for treating hormone-dependent breast cancer [R. Hartmann, C. Batzl, 1986].
Properties
IUPAC Name |
1,3-dimethyl-7-(3-phenoxypropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-23-18-17(19(27)24(2)21(23)28)26(20(22-18)25-12-7-4-8-13-25)14-9-15-29-16-10-5-3-6-11-16/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBKTYPQZIVUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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